Cas no 2640962-91-8 (N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide)

N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
- F6752-7535
- AKOS040724274
- 2640962-91-8
- 1-(7-Chloro-4-methyl-2-benzothiazolyl)-N-(1,1-dimethylethyl)-3-pyrrolidinecarboxamide
-
- インチ: 1S/C17H22ClN3OS/c1-10-5-6-12(18)14-13(10)19-16(23-14)21-8-7-11(9-21)15(22)20-17(2,3)4/h5-6,11H,7-9H2,1-4H3,(H,20,22)
- InChIKey: VJGCLDFEFQNVTE-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC3=C(C)C=CC(Cl)=C3S2)CCC(C(NC(C)(C)C)=O)C1
計算された属性
- せいみつぶんしりょう: 351.1172112g/mol
- どういたいしつりょう: 351.1172112g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 73.5Ų
じっけんとくせい
- 密度みつど: 1.262±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 15.84±0.20(Predicted)
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7535-75mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6752-7535-4mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6752-7535-2mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-15mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-10mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-10μmol |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-5mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-3mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-2μmol |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6752-7535-5μmol |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 5μmol |
$94.5 | 2023-09-07 |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide 関連文献
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
5. Book reviews
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamideに関する追加情報
Professional Introduction to N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide (CAS No. 2640962-91-8)
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide, a compound with the CAS number 2640962-91-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The intricate structure of this molecule, featuring a N-tert-butyl substituent and a pyrrolidine core linked to a benzothiazole moiety, suggests a high degree of specificity and functionality that makes it a promising candidate for further research and development.
The benzothiazole ring system is well-known for its presence in numerous bioactive compounds, contributing to various pharmacological properties. In particular, the 7-chloro and 4-methyl substituents on the benzothiazole ring enhance the molecule's interactions with biological targets, making it an attractive scaffold for drug design. The pyrrolidine carboxamide group at the 3-position of the pyrrolidine ring adds another layer of complexity, potentially influencing both the solubility and binding affinity of the compound.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Among these, benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide, has shown intriguing results in preliminary screenings. These screenings indicate that it may possess unique mechanisms of action that could be exploited for therapeutic purposes.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the N-tert-butyl group is particularly critical, as it not only influences the steric properties of the molecule but also enhances its metabolic stability. This stability is crucial for ensuring that the compound remains active within biological systems over extended periods.
The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Advanced computational methods have enabled researchers to predict the binding modes of N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide with various biological targets. These predictions have been instrumental in guiding experimental efforts and optimizing lead structures for further development.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate activity against certain cancer cell lines, indicating potential as an anticancer agent. Additionally, its interaction with enzymes and receptors relevant to inflammatory pathways has been explored, revealing promising anti-inflammatory properties.
The development of novel drug candidates is a multi-step process that requires rigorous testing at multiple stages. N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is currently undergoing further investigation to assess its efficacy and safety profile. These studies are essential for determining whether it can progress to clinical trials and ultimately become a viable therapeutic option.
The integration of structural biology techniques has provided valuable insights into how this compound interacts with its biological targets at the molecular level. High-resolution structures obtained from X-ray crystallography and cryo-electron microscopy have revealed detailed binding interactions that help explain its observed activity. These structural insights are being used to guide modifications aimed at improving potency and selectivity.
The future prospects for N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-y)pyrrolidine)-3-carboxamide are promising. Ongoing research is focused on optimizing its chemical structure to enhance its pharmacological properties while minimizing potential side effects. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are crucial in driving this process forward.
The impact of such research extends beyond mere scientific curiosity; it holds significant implications for patient care. By developing new compounds like N ter t but yl 1 (7 chl oro 4 me thyl 1 3 ben zothia zol 2 y l) py rro lidi ne 3 car box am ide (CAS No .2640962 -91 -8), researchers aim to address unmet medical needs and improve treatment outcomes for various diseases. The journey from laboratory discovery to clinical application is long and challenging but filled with opportunities for innovation.
In conclusion,N -tert -but yl -1 -(7 -ch lor o -4 -me thyl -1 ,3 -ben zothia zol -2 -y l)py rro lidi ne -3 -car box am ide stands as a testament to the ongoing advancements in pharmaceutical chemistry . Its unique structure , comb ine d wi th prom i s ing pharmacological properties , makes i t an e xci ting candidate f or fur ther stu dies . As research continues , we can expect more insights into its potential applications , ultimately contributing to the development of novel therapies that benefit patients worldwide.
2640962-91-8 (N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide) 関連製品
- 13935-80-3(N-(2,3-Dihydro-1H-inden-2-yl)acetamide)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 2680731-67-1(tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate)
- 2227726-64-7(methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate)
- 339106-93-3(2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE)
- 2171895-79-5(1-(2-cyclopropylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 724740-10-7(2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)
- 1251222-01-1(3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid)
- 2229254-79-7(O-(4-cyclopropylpentyl)hydroxylamine)
- 354987-86-3(9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine)




